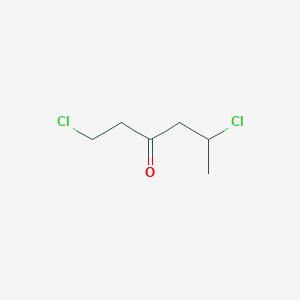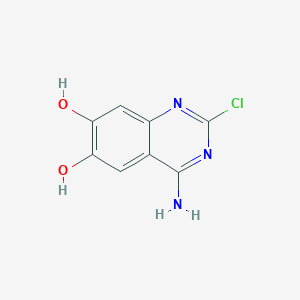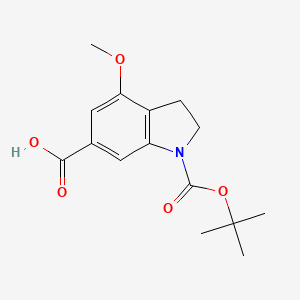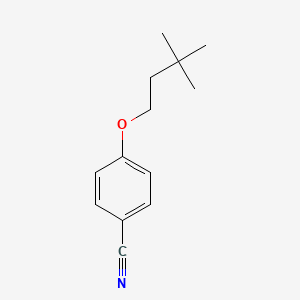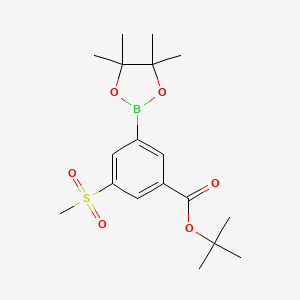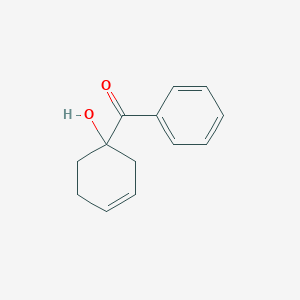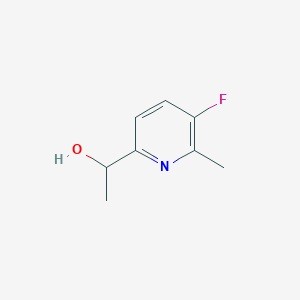
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol
概要
説明
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10FNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an ethanol group attached to the 2nd position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-6-methylpyridine with an appropriate ethanol derivative under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(5-Fluoro-6-methylpyridin-2-yl)acetaldehyde or 1-(5-Fluoro-6-methylpyridin-2-yl)acetic acid.
Reduction: Formation of 1-(5-Fluoro-6-methylpyridin-2-yl)ethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
類似化合物との比較
Similar Compounds
2-(5-Fluoro-6-methylpyridin-2-yl)ethanol: Similar structure but with the ethanol group attached at a different position.
1-(5-Fluoro-6-methylpyridin-2-yl)ethanone: Contains a ketone group instead of an ethanol group.
Uniqueness
1-(5-Fluoro-6-methylpyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and an ethanol group makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
1-(5-fluoro-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4,6,11H,1-2H3 |
InChIキー |
RQGWILWNQUMFQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C(C)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
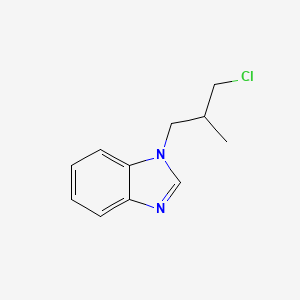

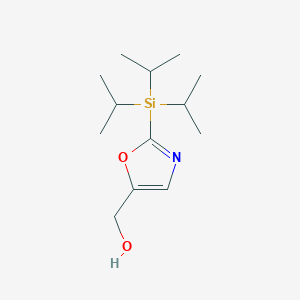

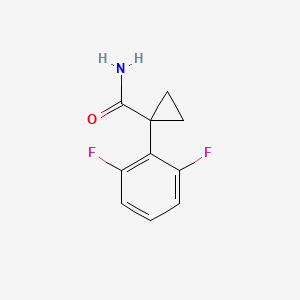
![1-[2-(4-Methoxy-benzylamino)-4-methyl-thiazol-5-yl]-ethanone](/img/structure/B8518803.png)
